molecular formula C11H16N2O3S B14833983 4-Cyclopropoxy-5-isopropylpyridine-3-sulfonamide

4-Cyclopropoxy-5-isopropylpyridine-3-sulfonamide

Cat. No.: B14833983
M. Wt: 256.32 g/mol
InChI Key: NGHMDMBBKFPXTO-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-isopropylpyridine-3-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-isopropylpyridine-3-sulfonamide typically involves the reaction of a pyridine derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-isopropylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, amines, thiols, and various substituted pyridine derivatives.

Scientific Research Applications

4-Cyclopropoxy-5-isopropylpyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-isopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The pyridine ring can interact with nucleic acids and proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole, share similar structural features and biological activities.

    Pyridine Derivatives: Compounds like 2-chloropyridine and 4-isopropylpyridine have similar pyridine rings but differ in their substituents and reactivity.

Uniqueness

4-Cyclopropoxy-5-isopropylpyridine-3-sulfonamide is unique due to the presence of both a cyclopropoxy group and an isopropyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other sulfonamide or pyridine derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

4-cyclopropyloxy-5-propan-2-ylpyridine-3-sulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-7(2)9-5-13-6-10(17(12,14)15)11(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,12,14,15)

InChI Key

NGHMDMBBKFPXTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1OC2CC2)S(=O)(=O)N

Origin of Product

United States

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